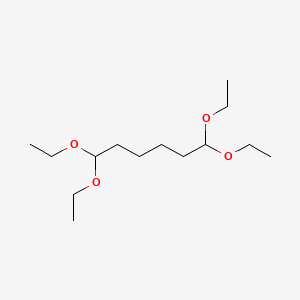

Hexane, 1,1,6,6-tetraethoxy-

Description

Hexane, 1,1,6,6-tetraethoxy- (CAS 3975-10-8), also known as 2,4-Hexadienedial bis(diethyl acetal), is a branched alkoxy derivative of hexane with four ethoxy (-OCH₂CH₃) groups at the 1- and 6-positions and conjugated double bonds at the 2- and 4-positions. Its molecular formula is C₁₄H₂₆O₄ (molecular weight: 270.36 g/mol). The compound’s structure combines ether functionalities with a diene backbone, making it a versatile intermediate in organic synthesis and polymer chemistry .

Properties

CAS No. |

3975-12-0 |

|---|---|

Molecular Formula |

C14H30O4 |

Molecular Weight |

262.39 g/mol |

IUPAC Name |

1,1,6,6-tetraethoxyhexane |

InChI |

InChI=1S/C14H30O4/c1-5-15-13(16-6-2)11-9-10-12-14(17-7-3)18-8-4/h13-14H,5-12H2,1-4H3 |

InChI Key |

OTAIXAVNCGHMKV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CCCCC(OCC)OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexane, 1,1,6,6-tetraethoxy- can be synthesized through the hydrolysis and condensation of tetraethoxysilane (TEOS). The process involves the reaction of TEOS with diethoxy (diisocyanato)silane under controlled conditions . The reaction typically requires a catalyst and specific temperature and pH conditions to ensure the desired product is formed.

Industrial Production Methods

Industrial production of hexane, 1,1,6,6-tetraethoxy- involves large-scale hydrolysis and condensation reactions. The process is optimized to achieve high yields and purity of the product. The use of advanced reactors and continuous monitoring of reaction parameters are essential to maintain the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Hexane, 1,1,6,6-tetraethoxy- undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to form silanols and ethanol.

Condensation: It can undergo condensation reactions to form polysiloxanes.

Oxidation and Reduction: The ethoxy groups can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water and acidic or basic catalysts are commonly used.

Condensation: Catalysts such as acids or bases are used to facilitate the reaction.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.

Major Products Formed

Hydrolysis: Silanols and ethanol.

Condensation: Polysiloxanes.

Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.

Scientific Research Applications

Hexane, 1,1,6,6-tetraethoxy- has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of siloxanes and other silicon-based compounds.

Biology: Employed in the study of cell membrane interactions and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Mechanism of Action

The mechanism of action of hexane, 1,1,6,6-tetraethoxy- involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules. The compound can also undergo hydrolysis to release ethanol, which can further interact with cellular components.

Comparison with Similar Compounds

Research Findings

- Extraction Efficiency: In plant extracts, hexane fractions (e.g., sesamin from Paulownia tomentosa) show higher solubility for non-polar compounds, whereas tetraethoxyhexane’s polarity allows selective isolation of mid-polar metabolites like lignans .

- Synthetic Utility : The compound’s ethoxy groups act as protecting groups for aldehydes, enabling controlled release in multi-step syntheses, a feature absent in simpler methoxy derivatives .

Data Tables

Table 1: Comparative Physicochemical Data

| Parameter | Hexane, 1,1,6,6-tetraethoxy- | 1-Methoxyhexane | 3-Ethoxyperfluorohexane |

|---|---|---|---|

| Molecular Formula | C₁₄H₂₆O₄ | C₇H₁₆O | C₉H₅F₁₅O |

| Density (g/cm³) | ~1.01 (estimated) | 0.774 | 1.612 |

| Refractive Index | Not reported | 1.397 | 1.289 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.